molecular formula C21H11IO4 B14286727 2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate CAS No. 118184-88-6

2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate

Cat. No.: B14286727
CAS No.: 118184-88-6
M. Wt: 454.2 g/mol
InChI Key: GTTWUJPDVXIMRH-UHFFFAOYSA-N
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Description

2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate typically involves the iodination of 9,10-dioxo-9,10-dihydroanthracene followed by esterification with benzoic acid. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The anthraquinone core can be further oxidized to form more complex quinone derivatives.

    Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.

    Oxidation Reactions: Products include higher-order quinones.

    Reduction Reactions: Products include hydroquinone derivatives.

Scientific Research Applications

2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate involves its interaction with cellular components. The iodine atom can facilitate the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
  • 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)thiazoles
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

Uniqueness

2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, set it apart from other similar compounds.

Properties

CAS No.

118184-88-6

Molecular Formula

C21H11IO4

Molecular Weight

454.2 g/mol

IUPAC Name

(2-iodo-9,10-dioxoanthracen-1-yl) benzoate

InChI

InChI=1S/C21H11IO4/c22-16-11-10-15-17(19(24)14-9-5-4-8-13(14)18(15)23)20(16)26-21(25)12-6-2-1-3-7-12/h1-11H

InChI Key

GTTWUJPDVXIMRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)I

Origin of Product

United States

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